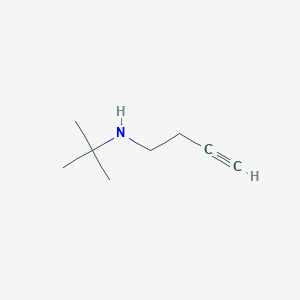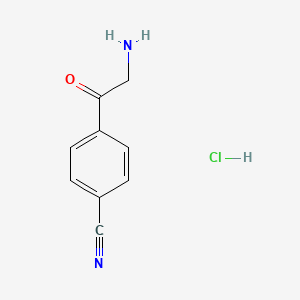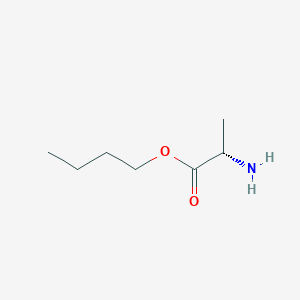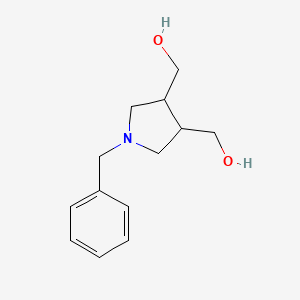
2-Bromo-3,6-dimethylpyridine
説明
2-Bromo-3,6-dimethylpyridine is a useful research compound. Its molecular formula is C7H8BrN and its molecular weight is 186.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Characterization of Acid Surfaces
2,6-Dimethylpyridine, closely related to 2-Bromo-3,6-dimethylpyridine, has been used in the characterization of acid surfaces, such as γ-Al2O3, fluorinated γ-Al2O3, and Y zeolites. This compound helps in identifying different types of Lewis and Bronsted sites, which are key in catalysis and material science research (Corma, Rodellas, & Fornés, 1984).
Bromination Reactions
Bromination of methylpyridines, including compounds like 2,6-dimethylpyridine, in fuming sulfuric acid has been studied. These bromination reactions are significant for synthetic methods in organic chemistry (Does & Hertog, 2010).
Adsorption Studies
Adsorption of 2,6-dimethylpyridine on various zeolites like CaY, HY, and NaY has been researched. This study is important for understanding the interactions of bases with hydroxyl groups and Lewis sites, crucial in heterogeneous catalysis (Jacobs & Heylen, 1974).
Heck Vinylation
The Heck vinylation of 2-bromo-6-methyl-3-substituted pyridines using specific catalysts has been reported. This process is fundamental in the synthesis of complex organic molecules, including pharmaceuticals (Robert et al., 2005).
Microwave Irradiation in Synthesis
Utilizing 2,6-dimethylpyridine under microwave irradiation for synthesizing pyridine 2, 6-dicarboxylic acid demonstrates a shift from traditional synthesis methods to advanced microwave technology (Zhang et al., 2010).
Polymerization Processes
2,6-Dimethylpyridine has been studied for its effects on the polymerization of hydrocarbon monomers like isobutylene. This research is pivotal in polymer science for understanding and improving polymerization processes (Nesmelov et al., 1996).
Synthesis of Ruthenium(III) Complexes
The formation of ruthenium(III) complexes with 2-bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine has been explored for potential applications in catalysis and pharmaceutical research (Omondi et al., 2018).
Safety and Hazards
“2-Bromo-3,6-dimethylpyridine” is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .
作用機序
Target of Action
2-Bromo-3,6-dimethylpyridine is primarily used as an intermediate in organic synthesis . It is often used in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary target of this compound is the organoboron reagent used in the reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with the organoboron reagent. The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of new organic compounds. The compound plays a crucial role in the Suzuki–Miyaura cross-coupling reaction, facilitating the formation of new carbon–carbon bonds .
Pharmacokinetics
Its properties such as a boiling point of 56-58°c and a density of 1431 g/mL at 25 °C suggest that it is likely to have low bioavailability if ingested or inhaled.
Result of Action
The primary result of the action of this compound is the formation of new organic compounds via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals .
Action Environment
The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, for example, requires specific reaction conditions, including a suitable solvent, a palladium catalyst, and a base . The reaction is also sensitive to the presence of water and oxygen, which can lead to the decomposition of the organoboron reagent .
特性
IUPAC Name |
2-bromo-3,6-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-3-4-6(2)9-7(5)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLNQHXCFLTIJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101309397 | |
| Record name | 2-Bromo-3,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38749-92-7 | |
| Record name | 2-Bromo-3,6-dimethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38749-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3,6-dimethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B1283127.png)










![5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1283160.png)


